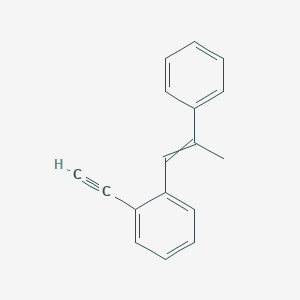
1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an ethynyl group and a phenylprop-1-en-1-yl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2-bromo-1-phenylprop-1-ene with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Reaction Conditions: The reaction is usually performed in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 80-100°C). The palladium catalyst, often combined with a phosphine ligand, facilitates the coupling of the two reactants to form the desired product.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group, resulting in a saturated hydrocarbon.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and electrophiles (e.g., halogens, nitro compounds). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on the specific application, the compound may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparación Con Compuestos Similares
1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-ethenyl-2-[(1E)-2-phenylprop-1-en-1-yl]benzene and (E)-(2-nitroprop-1-en-1-yl)benzene share structural similarities but differ in functional groups and reactivity.
Uniqueness: The presence of both an ethynyl group and a phenylprop-1-en-1-yl group in this compound imparts unique chemical and physical properties, making it distinct from other related compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
819871-37-9 |
|---|---|
Fórmula molecular |
C17H14 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
1-ethynyl-2-(2-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C17H14/c1-3-15-9-7-8-12-17(15)13-14(2)16-10-5-4-6-11-16/h1,4-13H,2H3 |
Clave InChI |
PMEJAEGKPNGITL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=C1C#C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)
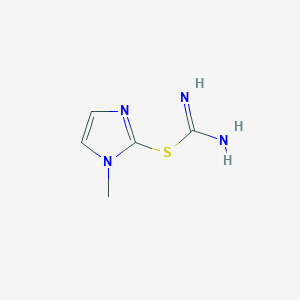

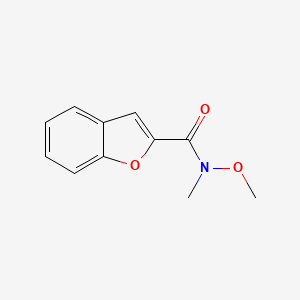
![4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-](/img/structure/B12525170.png)

![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)

![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)

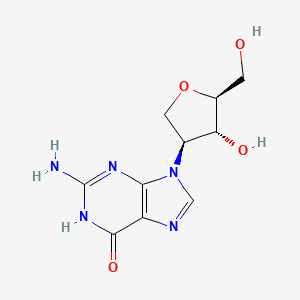
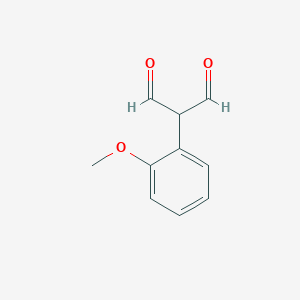
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
